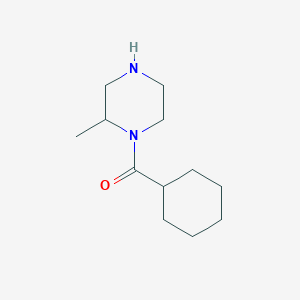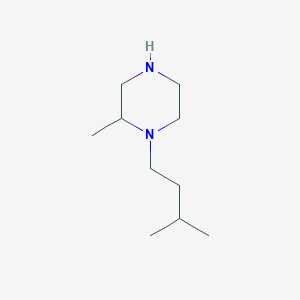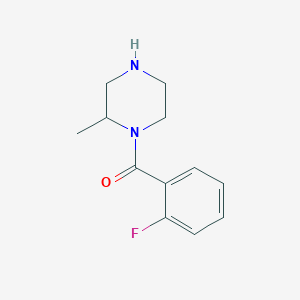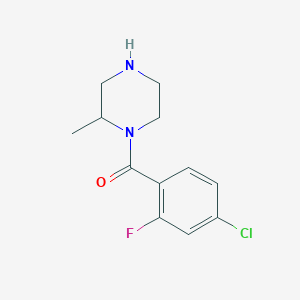
1-Cyclohexanecarbonyl-2-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexanecarbonyl-2-methylpiperazine is a chemical compound with the molecular formula C12H22N2O and a molecular weight of 210.32 . It is used in various chemical reactions and can be purchased from several suppliers .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring attached to a carbonyl group, which is further attached to a 2-methylpiperazine ring . The exact 3D structure can be viewed using specific software .作用機序
1-Cyclohexanecarbonyl-2-methylpiperazine acts as a proton donor and acceptor, and is capable of forming hydrogen bonds with other molecules. It is also capable of forming complexes with metal ions, which can be used to catalyze chemical reactions. In addition, it can act as a chelating agent, binding to metal ions and forming stable complexes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, thus increasing the bioavailability of the drugs. It has also been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids, thus reducing the amount of fat stored in the body. In addition, it has been shown to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
実験室実験の利点と制限
1-Cyclohexanecarbonyl-2-methylpiperazine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available from chemical suppliers. In addition, it is a versatile molecule, and can be used in a variety of reactions and applications. However, there are some limitations to its use. It is a volatile compound, and can be difficult to handle in the laboratory. In addition, it can react with other compounds, and can form unstable complexes with metal ions.
将来の方向性
1-Cyclohexanecarbonyl-2-methylpiperazine has a wide range of potential applications in the pharmaceutical, chemical and biochemical industries. It can be used in the development of new drugs, in the synthesis of polymers, and in the production of detergents and surfactants. In addition, it can be used as a catalyst in the synthesis of polyurethanes and as a plasticizer for polyvinyl chloride. Furthermore, it can be used in the study of biochemical and physiological processes, and in the development of new drugs. Finally, it can be used as a chelating agent, binding to metal ions and forming stable complexes.
合成法
1-Cyclohexanecarbonyl-2-methylpiperazine can be synthesized from cyclohexanecarboxylic acid and 2-methylpiperazine. The reaction is carried out in the presence of dicyclohexylcarbodiimide (DCC) and N-methylmorpholine (NMM) as the catalyst. The reaction proceeds in three steps: cyclohexanecarboxylic acid is esterified with 2-methylpiperazine, the ester is then converted to an amide with DCC, and finally, NMM is used to hydrolyze the amide to give this compound.
科学的研究の応用
1-Cyclohexanecarbonyl-2-methylpiperazine has been used extensively in scientific research. It has been used as a reagent in the synthesis of various compounds, such as peptides, polymers, and drugs. It has also been used as a catalyst in the synthesis of polyurethanes and as a plasticizer for polyvinyl chloride. In addition, it has been used in the development of new drugs and in the study of biochemical and physiological processes.
特性
IUPAC Name |
cyclohexyl-(2-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-10-9-13-7-8-14(10)12(15)11-5-3-2-4-6-11/h10-11,13H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXVMLBFACPHMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methyl-1-{[4-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B6332358.png)
![2-Methyl-1-[(3-nitrophenyl)methyl]piperazine](/img/structure/B6332366.png)
![1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine](/img/structure/B6332373.png)
![1-[(4-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6332380.png)





![2-[2-(2-Methylpiperazin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6332428.png)
![2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6332436.png)